4-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a complex organic compound featuring two pyrazole rings and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves multi-step reactions starting from commercially available reagents. One common method involves the initial formation of the pyrazole rings followed by the introduction of the nitro group and subsequent acylation and amidation reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
4-(4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its specific structure, which includes two pyrazole rings and a nitro group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N6O5 |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
4-[4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C12H14N6O5/c19-11(8-17-7-10(5-14-17)18(22)23)15-9-4-13-16(6-9)3-1-2-12(20)21/h4-7H,1-3,8H2,(H,15,19)(H,20,21) |
InChI Key |
MSGUMJIAXGGPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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